![molecular formula C12H15N3O B14515453 N-[(4-Cyanophenyl)methyl]-N,N',N'-trimethylurea CAS No. 63462-81-7](/img/structure/B14515453.png)
N-[(4-Cyanophenyl)methyl]-N,N',N'-trimethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Cyanophenyl)methyl]-N,N’,N’-trimethylurea is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyanophenyl group attached to a trimethylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Cyanophenyl)methyl]-N,N’,N’-trimethylurea typically involves the reaction of 4-cyanobenzyl chloride with N,N’,N’-trimethylurea in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of N-[(4-Cyanophenyl)methyl]-N,N’,N’-trimethylurea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to industrial purification techniques such as distillation and crystallization to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Cyanophenyl)methyl]-N,N’,N’-trimethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the cyanophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of N-[(4-Cyanophenyl)methyl]-N,N’,N’-trimethylurea.
Reduction: Reduced derivatives with the cyanophenyl group converted to corresponding amines or alcohols.
Substitution: Substituted products with different functional groups replacing the cyanophenyl group.
Scientific Research Applications
N-[(4-Cyanophenyl)methyl]-N,N’,N’-trimethylurea has found applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-Cyanophenyl)methyl]-N,N’,N’-trimethylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(4-cyanophenyl)methylurea
- N-(4-Cyanophenyl)methylmorpholine-4-carboxamide
- Methyl 4-cyanocinnamate
Uniqueness
N-[(4-Cyanophenyl)methyl]-N,N’,N’-trimethylurea stands out due to its unique combination of a cyanophenyl group and a trimethylurea moiety. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
63462-81-7 |
|---|---|
Molecular Formula |
C12H15N3O |
Molecular Weight |
217.27 g/mol |
IUPAC Name |
1-[(4-cyanophenyl)methyl]-1,3,3-trimethylurea |
InChI |
InChI=1S/C12H15N3O/c1-14(2)12(16)15(3)9-11-6-4-10(8-13)5-7-11/h4-7H,9H2,1-3H3 |
InChI Key |
QZJAOWLLMIDHMO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N(C)CC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


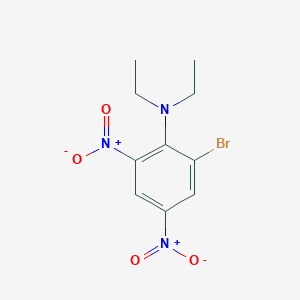
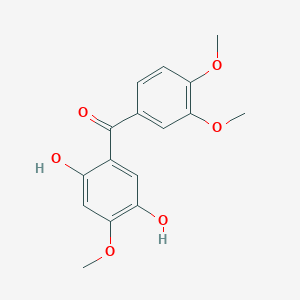
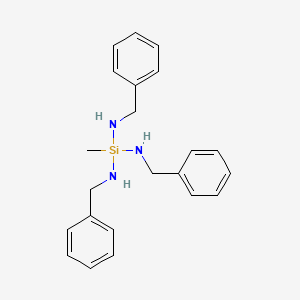
![1-(Methoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14515379.png)


![N-{[2-(1H-Pyrrol-1-yl)thiophen-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B14515396.png)
![N~2~-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-N~2~-phenylglycinamide](/img/structure/B14515406.png)
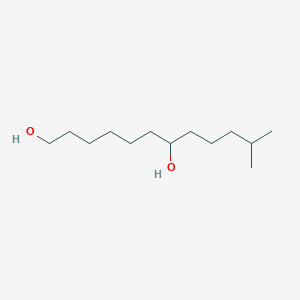
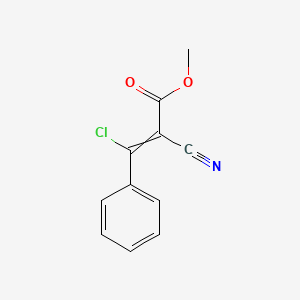
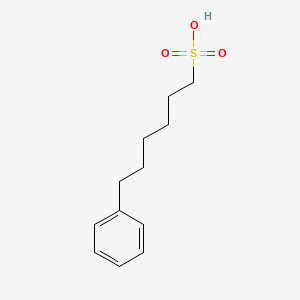
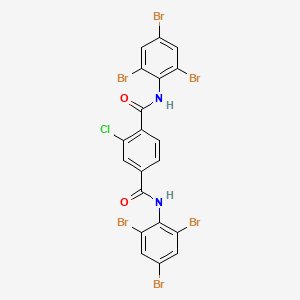
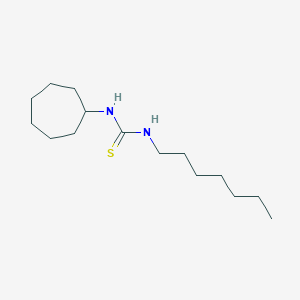
![N,N-Dimethyl-1-[(prop-2-en-1-yl)sulfanyl]ethan-1-iminium bromide](/img/structure/B14515454.png)
